molecular formula C11H15NO4S B1333470 2-Benzenesulfonamido-3-methylbutanoic acid CAS No. 85849-94-1

2-Benzenesulfonamido-3-methylbutanoic acid

Cat. No.: B1333470
CAS No.: 85849-94-1
M. Wt: 257.31 g/mol
InChI Key: AGDVYAPPQUVBHB-UHFFFAOYSA-N
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Description

2-Benzenesulfonamido-3-methylbutanoic acid is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol It is characterized by the presence of a benzenesulfonamide group attached to a 3-methylbutanoic acid backbone

Preparation Methods

The synthesis of 2-benzenesulfonamido-3-methylbutanoic acid typically involves the reaction of 3-methylbutanoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Benzenesulfonamido-3-methylbutanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Benzenesulfonamido-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzenesulfonamido-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

2-Benzenesulfonamido-3-methylbutanoic acid can be compared with other sulfonamide derivatives, such as:

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but different pharmacokinetic properties.

    Sulfamethoxazole: A more complex sulfonamide used as an antibiotic, known for its broad-spectrum activity.

    Sulfadiazine: Another sulfonamide antibiotic with a different spectrum of activity and clinical applications.

Properties

IUPAC Name

2-(benzenesulfonamido)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8(2)10(11(13)14)12-17(15,16)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDVYAPPQUVBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369684
Record name 2-benzenesulfonamido-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85849-94-1
Record name 2-benzenesulfonamido-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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